Felezonexor Induces CRM1 Protein Degradation: A Unique Mechanism vs. Selinexor and Eltanexor
Felezonexor uniquely induces the proteasomal degradation of its target, CRM1, in addition to reversible binding. This is a mechanistic distinction not shared by the approved XPO1 inhibitor Selinexor or the second-generation inhibitor Eltanexor [1]. The degradation of CRM1 protein levels is dose-dependent and can be reversed by adding bortezomib or LMB .
| Evidence Dimension | Induction of CRM1 proteasomal degradation |
|---|---|
| Target Compound Data | Yes, CRM1 protein levels are reduced in a dose-dependent manner . |
| Comparator Or Baseline | Selinexor and Eltanexor do not induce CRM1 degradation [1]. |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | Cellular assays |
Why This Matters
This dual mechanism (reversible binding + target degradation) may confer a distinct pharmacological profile, potentially impacting efficacy and the development of resistance, which is a key consideration for drug development and basic research.
- [1] Das, A., et al. (2024). Nuclear export inhibitors: a comprehensive review of XPO1/CRM1 inhibitors. *IUBMB Life*, 76(2), 77-98. View Source
